3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Beschreibung

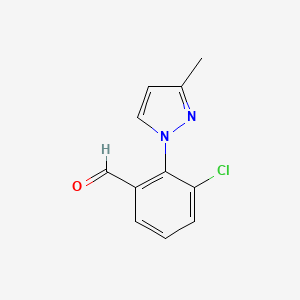

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 3-position of the aromatic ring and a 3-methylpyrazole group at the 2-position. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol (inferred from analogs in ).

Eigenschaften

Molekularformel |

C11H9ClN2O |

|---|---|

Molekulargewicht |

220.65 g/mol |

IUPAC-Name |

3-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |

InChI-Schlüssel |

YPGGAMZYDYTYDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1)C2=C(C=CC=C2Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 3-Chloropyrazole Intermediates

A critical intermediate is 3-chloropyrazole or its derivatives, which can be prepared via multi-step processes involving sulfonamide intermediates:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| a) | 1H-pyrazole + dimethylsulfamoyl chloride + sodium hydride | Formation of N,N-dimethyl-1H-pyrazole-1-sulfonamide | Moderate yield; requires careful handling of sodium hydride |

| b) | Treatment with perchloroethane + n-butyl lithium | Chlorination to 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Low to moderate yield; sensitive reaction conditions |

| c) | Trifluoroacetic acid treatment | Removal of sulfonamide protecting group to yield 3-chloropyrazole | Purification challenging; product isolation difficult |

This multi-step approach, while established, suffers from low overall yields and difficulties in isolating pure 3-chloropyrazole, impacting the efficiency of subsequent coupling reactions.

Alternative Cyclization Route for Pyrazole Derivatives

An improved method circumvents the direct use of 3-chloropyrazole by cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates, which are then chlorinated and oxidized to yield chloropyrazole derivatives. The sequence includes:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate | Mild heating | Forms alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate |

| 2 | Chlorination | Controlled chlorinating agent | Yields alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |

| 3 | Oxidation | Mild oxidants | Produces alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate |

| 4 | Hydrolysis with aqueous HCl | 25–100 °C | Converts ester to carboxylic acid hydrochloride salt |

| 5 | Decarboxylation with CuO | 80–140 °C in polar aprotic solvent (e.g., DMF) | Removes carboxyl group yielding 3-(3-chloro-1H-pyrazol-1-yl)pyridine |

This method provides better yields and purer products, avoiding the difficulties associated with 3-chloropyrazole isolation.

Preparation of the Benzaldehyde Moiety and Coupling

The 3-chloro-2-benzaldehyde fragment with a pyrazolyl substituent can be prepared via regioselective formylation and subsequent coupling with pyrazole derivatives.

- Formylation is typically performed using the Vilsmeier-Haack reaction: phosphorus oxychloride added to N,N-dimethylformamide at low temperature (0 °C), followed by addition of the pyrazoline or pyrazole precursor.

- Heating the mixture at 70 °C for several hours yields the corresponding benzaldehyde derivative.

- The crude product is basified with saturated sodium carbonate solution, filtered, and crystallized for purification.

Synthesis of 3-Methyl-1H-pyrazole and Its Coupling

The 3-methyl-1H-pyrazole unit can be prepared by condensation of hydrazine derivatives with β-keto esters under basic conditions, followed by cyclization and substitution reactions.

- The pyrazole is then coupled to the chlorinated benzaldehyde via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- In some protocols, the pyrazole is introduced via a tandem Michael addition-Thorpe-Ziegler reaction involving aromatic aldehydes, malononitrile, and pyrazol-5(4H)-one derivatives, yielding pyrazolyl-substituted benzaldehydes in high yields without chromatography.

| Method | Key Steps | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chloropyrazole Route | Sulfonamide formation → Chlorination → Deprotection | Sodium hydride, dimethylsulfamoyl chloride, perchloroethane, TFA | Established chemistry | Low yield, difficult purification |

| Cyclization with Dialkyl Maleate | Cyclization → Chlorination → Oxidation → Hydrolysis → Decarboxylation | 3-hydrazinopyridine dihydrochloride, dialkyl maleate, CuO, aqueous HCl, DMF | Higher yield, purer products | Multi-step, requires controlled conditions |

| Vilsmeier-Haack Formylation | Formylation of pyrazoline derivatives | POCl3, DMF, 0 °C to 70 °C | Regioselective formylation | Requires careful temperature control |

| Tandem Michael Addition-Thorpe-Ziegler | Multi-component reaction of aldehyde, malononitrile, pyrazol-5(4H)-one | Base catalysis (Et3N), EtOH solvent | High yield, no chromatography | Limited to certain substrates |

- The cyclization and chlorination approach with 3-hydrazinopyridine dihydrochloride is patented and offers a practical alternative to direct chloropyrazole synthesis, overcoming yield and purity issues.

- The Vilsmeier-Haack reaction remains a reliable method for introducing the formyl group onto pyrazole derivatives, enabling the preparation of benzaldehyde-functionalized pyrazoles.

- Tandem multi-component reactions provide efficient routes to pyrazolyl-substituted benzaldehydes without the need for extensive purification, facilitating combinatorial synthesis for drug discovery.

- Decarboxylation using copper(II) oxide is uniquely effective for removing carboxyl groups in pyrazole intermediates, as other decarboxylation agents fail to produce the desired products.

The preparation of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves sophisticated synthetic routes combining chlorination, cyclization, oxidation, and formylation reactions. Among the methods, the cyclization of hydrazine derivatives with dialkyl maleate followed by chlorination and decarboxylation provides a superior approach in terms of yield and purity. The Vilsmeier-Haack formylation and tandem Michael addition-Thorpe-Ziegler reactions offer complementary strategies for assembling the benzaldehyde and pyrazole components efficiently. These methods, supported by detailed reaction conditions and research findings, form a robust foundation for the synthesis of this compound in research and industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound exhibits notable biological activity, primarily through its interactions with specific enzymes and receptors. Research indicates that it may inhibit the activity of kinases and proteases involved in disease pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation. For instance, studies have shown that compounds with similar structures can modulate biological pathways, suggesting that 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde may have similar effects.

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating its therapeutic potential. Preliminary interaction studies suggest that this compound may bind to enzymes involved in metabolic pathways, potentially inhibiting tumor growth or microbial activity. Further research is necessary to elucidate these mechanisms and confirm its pharmacological applications.

Materials Science

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by chlorination and aldehyde formation. The unique structure enhances its reactivity, allowing it to serve as an intermediate in various organic synthesis processes.

Applications in Polymer Chemistry

Due to its functional groups, this compound can be utilized in the development of new polymeric materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties for industrial applications.

Agrochemicals

Pesticidal Properties

Research has indicated that compounds similar to this compound may exhibit pesticidal properties. This suggests potential applications in agrochemicals for pest control, contributing to sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Vergleich Mit ähnlichen Verbindungen

Structural and Positional Effects

- Substituent Positions: The target compound and its 2-pyrazole-substituted analog () exhibit ortho-substitution, which introduces steric hindrance between the pyrazole and aldehyde groups.

- Pyrazole Methyl Group : The 3-methyl vs. 4-methyl position on the pyrazole ring alters electronic and steric profiles. A 3-methyl group may enhance π-stacking interactions, while a 4-methyl group could influence hydrogen-bonding capacity.

Physicochemical Properties

- Collision Cross Section (CCS) : The 4-pyrazole-substituted analog () has a predicted CCS of 145.3 Ų for the [M+H]+ adduct, suggesting a compact molecular geometry. The target compound’s CCS is unreported but likely differs due to ortho-substitution effects .

- Solubility : Benzaldehyde derivatives with large substituents (e.g., pyrazole) exhibit low solubility (e.g., benzaldehyde: 0.06 M). The chloro and pyrazole groups in these compounds further reduce solubility, impacting bioavailability and experimental handling .

Biologische Aktivität

3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde moiety substituted with a chloro group and a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, a study involving various pyrazole derivatives demonstrated significant inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents. Specifically, compounds derived from this scaffold exhibited apoptosis-inducing effects in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10.0 μM) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity (Fold Increase) |

|---|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Yes | 1.33 |

| 7h | MDA-MB-231 | 1.0 | Yes | 1.57 |

| 10c | MDA-MB-231 | 2.5 | Yes | N/A |

These findings suggest that derivatives like this compound may possess similar anticancer properties due to their structural similarities.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. For example, novel pyrazole compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against specific bacterial strains . The effectiveness of these compounds often correlates with their structural modifications.

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | 0.125 |

| 6 | Escherichia coli | 0.187 |

| 9a | Pseudomonas aeruginosa | 0.250 |

The presence of specific functional groups in the structure significantly influences the antibacterial potency, suggesting that further modifications could enhance efficacy.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, pyrazole derivatives have demonstrated anti-inflammatory effects. A review indicated that several compounds exhibited strong inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . The most potent compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, highlighting their potential therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (IC50 μM) |

|---|---|

| Compound A | 0.02 |

| Compound B | 0.03 |

| Compound C | 0.04 |

Case Studies and Research Findings

Several case studies have underscored the biological significance of pyrazole derivatives:

- Anticancer Study : A study focusing on the effects of pyrazole derivatives on various cancer cell lines demonstrated that certain modifications led to enhanced cytotoxicity and apoptosis induction in breast cancer cells .

- Antibacterial Research : Research involving novel pyrazole derivatives revealed their effectiveness against resistant bacterial strains, with some compounds outperforming traditional antibiotics .

- Inflammation Model : In vivo studies indicated that selected pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting their potential for treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.